An In-depth Technical Guide to 1-(4-Bromophenyl)-2-chloroethanone
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-chloroethanone
CAS Number: 4209-02-3
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-chloroethanone, a halogenated aromatic ketone of significant interest to researchers and scientists in the field of organic synthesis and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, analytical methods for its characterization, and an exploration of its potential biological activities based on its chemical structure.
Chemical and Physical Properties
1-(4-Bromophenyl)-2-chloroethanone is a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrClO | [2][3] |
| Molecular Weight | 233.49 g/mol | [2][3] |
| CAS Number | 4209-02-3 | [1][4][5][6] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 118.0 to 121.0 °C | [1] |
| Purity (by GC) | >98.0% | [1] |
| Solubility | Insoluble in water. | [5] |
| Storage Temperature | Refrigerated (0-10°C) | [7] |
Synonyms: 2-Chloro-4'-bromoacetophenone, 4-Bromo-1-(chloroacetyl)benzene, 4-Bromophenacyl chloride.[1][3]
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)-2-chloroethanone from p-Bromoacetophenone
A common method for the synthesis of 1-(4-Bromophenyl)-2-chloroethanone involves the chlorination of 4'-Bromoacetophenone.
Materials:
-
4'-Bromoacetophenone
-
Sulfonyl chloride
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve or suspend 4'-Bromoacetophenone (2.00 g) in a suitable solvent.
-
Add sulfonyl chloride in a single portion while stirring.
-
The reaction temperature and time will vary depending on the specific solvent and concentration used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any remaining acid.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude 1-(4-Bromophenyl)-2-chloroethanone can be purified by column chromatography on silica gel.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-(4-Bromophenyl)-2-chloroethanone.[4]
Analytical Methods
The identity and purity of 1-(4-Bromophenyl)-2-chloroethanone can be confirmed using various analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activity and Potential Applications
While specific biological studies on 1-(4-Bromophenyl)-2-chloroethanone are not extensively documented, its chemical structure as an α-haloketone suggests it is likely to be a reactive alkylating agent. α-Haloketones are known to be electrophilic at the α-carbon, making them susceptible to nucleophilic attack. This reactivity is the basis for their potential biological activity, as they can covalently modify nucleophilic residues in biomolecules such as proteins and nucleic acids.
The 4-bromophenyl moiety is also found in various compounds with demonstrated biological activities. For instance, some studies have shown that compounds containing a 4-bromophenyl group exhibit anticancer properties. However, it is crucial to note that the biological activity of a molecule is highly specific to its entire structure, and the presence of this moiety alone does not guarantee a particular effect for 1-(4-Bromophenyl)-2-chloroethanone.
Due to its reactive nature, 1-(4-Bromophenyl)-2-chloroethanone is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including heterocyclic compounds which are scaffolds for many pharmaceuticals.
Safety and Handling
1-(4-Bromophenyl)-2-chloroethanone is considered hazardous. It causes skin and serious eye irritation.[5]
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.[7]
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid:
-
If on skin: Wash with plenty of water.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If skin or eye irritation persists, get medical advice/attention.[7]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 1-(4-Bromophenyl)-2-chloroethanone.
General Mechanism of Action for α-Haloketones
Caption: General mechanism of action for α-haloketones as alkylating agents.
References
- 1. Haloketone [chemeurope.com]
- 2. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
